N-(4-anilinophenyl)-N'-hydroxyoctanediamide
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Overview
Description
MHY219 is a novel histone deacetylase inhibitor that has shown potent anticancer activity, particularly in human prostate cancer cells . Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins, leading to changes in gene expression. MHY219 has been found to inhibit the migration of cancer cells by targeting histone deacetylase 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MHY219 involves the reaction of 4-anilinophenyl with octanediamide in the presence of specific catalysts and under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of MHY219 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: MHY219 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
MHY219 has a wide range of scientific research applications:
Mechanism of Action
MHY219 exerts its effects by inhibiting the activity of histone deacetylase 1. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound has been shown to down-regulate matrix metalloprotease-1 and matrix metalloprotease-2, and induce tissue inhibitor of metalloproteinases-1, thereby inhibiting cancer cell migration . Additionally, MHY219 up-regulates androgen receptor expression, contributing to its pro-apoptotic effects in prostate cancer cells .
Comparison with Similar Compounds
- Suberanilohydroxamic acid
- Trichostatin A
- Vorinostat
- Panobinostat
MHY219 stands out due to its potent anticancer activity and specific molecular targets, making it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C20H25N3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(4-anilinophenyl)-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C20H25N3O3/c24-19(10-6-1-2-7-11-20(25)23-26)22-18-14-12-17(13-15-18)21-16-8-4-3-5-9-16/h3-5,8-9,12-15,21,26H,1-2,6-7,10-11H2,(H,22,24)(H,23,25) |
InChI Key |
FXKGVLUVYSWHHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MHY-219; MHY219; MHY 219. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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